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Compound of Interest

Compound Name: JPS036

Cat. No.: B12398930

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the HDAC degradation profiles of JPS036 and JPS035, supported by
experimental data. Both molecules are Proteolysis Targeting Chimeras (PROTACS) that recruit
the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class | histone
deacetylases (HDACSs).[1][2][3]

The key difference in their structure lies in the VHL ligand, where JPS035 utilizes an acetyl VHL
analogue, and JPS036 incorporates a fluorinated cyclopropane VHL analogue. This
modification is reported to give JPS036's VHL ligand a higher affinity for the VHL E3 ligase.[1]
[2] This subtle change leads to a significant divergence in their degradation selectivity and
potency against HDAC1, HDAC2, and HDAC3.[1][2]

Quantitative Degradation Profiles

The following table summarizes the degradation potency (DC50) and maximum degradation
(Dmax) of JIPS036 and JPS035 for HDAC1, HDAC2, and HDAC3 in HCT116 colon cancer cells
after a 24-hour treatment.
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Compound Target HDAC DC50 (pM) Dmax (%)
JPS036 HDAC1 - 41

HDAC?2 - 18

HDAC3 0.44 +0.03 77

JPS035 HDAC1

HDAC?2

HDAC3

Data sourced from Smalley JP, et al. (2022).[1][2] Note: Specific DC50 values for JPS035 and
for JIPS036 against HDAC1 and HDAC2 were not provided in the source material, though
JPS035 was reported to have comparable HDAC1 and HDAC2 degradation to a reference
compound, while JPS036 showed reduced degradation of these two isoforms.[1][2]

The data clearly indicates that JPS036 is a potent and selective degrader of HDAC3, with a
submicromolar DC50 value and a high maximal degradation level.[1][4] In contrast, JIPS036
demonstrates significantly reduced degradation of HDAC1 and HDAC2.[1][2] JPS035, on the
other hand, exhibits a degradation profile more comparable to the parent compound, with
notable degradation of HDAC1 and HDAC2.[1][2]

Mechanism of Action: PROTAC-mediated
Degradation

Both JPS036 and JPS035 function as PROTACSs. They are heterobifunctional molecules that
form a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This
proximity facilitates the transfer of ubiquitin from the E3 ligase to the HDAC protein, marking it

for degradation by the proteasome.
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PROTAC Mechanism of Action
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Caption: PROTAC-mediated degradation of HDAC proteins by JPS036/JPS035.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the
HDAC degradation profiles of JPS036 and JPS035.

Western Blotting for HDAC Degradation

This protocol outlines the quantification of HDAC protein levels following treatment with
PROTACSs.
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Caption: Experimental workflow for analyzing PROTAC-mediated HDAC degradation.
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e Cell Culture and Treatment: HCT116 cells were cultured in appropriate media. For
degradation studies, cells were treated with varying concentrations of JPS036 or JPS035 for
24 hours.[1][2]

o Cell Lysis and Protein Quantification: After treatment, cells were washed with PBS and lysed
in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined
using a BCA assay to ensure equal loading.

o SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE
and transferred to a PVDF membrane.

e Immunoblotting: Membranes were blocked and then incubated with primary antibodies
specific for HDAC1, HDAC2, and HDAC3. After washing, membranes were incubated with a
corresponding secondary antibody.

o Detection and Analysis: Protein bands were visualized using an appropriate detection
reagent. Densitometry was used to quantify band intensity, and HDAC protein levels were
normalized to a loading control (e.g., GAPDH or (3-actin).

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

This protocol was used to assess the downstream effects of HDAC degradation on gene
expression.

o Cell Treatment and RNA Isolation: HCT116 cells were treated with 10 uM of JPS036 or
JPSO035 for 24 hours. Total RNA was isolated using a TRIzol-based method.[1][2]

 Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries
were prepared. Sequencing was performed on a NovaSeq 6000 platform with a read depth
of 20 million reads.[2]

» Bioinformatics Analysis: Raw sequencing reads were processed for quality control. Reads
were then aligned to the human reference genome, and gene expression was quantified.
Differential gene expression analysis was performed to identify genes that were significantly
up- or down-regulated upon treatment with the PROTACs. Gene ontology analysis was then
used to identify enriched biological pathways.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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